Regiochemical Advantage for Tetrasubstituted Furans
(4-Formylfuran-3-yl)boronic acid features a 3-boronic acid and 4-formyl substitution pattern. This regiochemistry is distinct from the more common 2,5-disubstituted furan building blocks. The 3-borylated furan motif is specifically highlighted as a key intermediate in the modular synthesis of tetrasubstituted furans, enabling the programmable introduction of four different substituents—a capability not readily achievable with 2-borylated furan analogs due to different coupling selectivities and steric environments [1].
| Evidence Dimension | Regiochemical substitution pattern and synthetic utility |
|---|---|
| Target Compound Data | 3-boronic acid, 4-formyl (3,4-disubstituted furan) |
| Comparator Or Baseline | 2-boronic acid, 5-substituted (2,5-disubstituted furan) |
| Quantified Difference | Not applicable; qualitative differentiation based on regiochemistry |
| Conditions | Suzuki-Miyaura cross-coupling / modular furan synthesis |
Why This Matters
The 3,4-substitution pattern provides an orthogonal synthetic vector for building complex furan-containing molecules, enabling access to regioisomeric libraries that are geometrically distinct from those derived from 2,5-disubstituted analogs.
- [1] Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 2020, 59(32), 13618–13622. View Source
